Cas no 35774-21-1 (Benzene, 2-azido-1,4-dimethyl-)

Benzene, 2-azido-1,4-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Benzene, 2-azido-1,4-dimethyl-
- 2-azido-1,4-dimethylbenzene
- 35774-21-1
- ALBB-032804
- AKOS009323115
- DTXSID40562793
- MFCD11207340
- LS-12257
- EN300-271756
- 2,5-dimethylphenyl azide
- SCHEMBL14306432
-
- MDL: MFCD11207340
- インチ: InChI=1S/C8H9N3/c1-6-3-4-7(2)8(5-6)10-11-9/h3-5H,1-2H3
- InChIKey: HNHYOVLOYHXHKT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1)C)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 147.07977
- どういたいしつりょう: 147.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 14.4Ų
じっけんとくせい
- PSA: 48.76
Benzene, 2-azido-1,4-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB562111-500mg |
2,5-Dimethylphenyl azide; . |
35774-21-1 | 500mg |
€269.00 | 2024-08-02 | ||
Enamine | EN300-271756-0.5g |
2-azido-1,4-dimethylbenzene |
35774-21-1 | 95% | 0.5g |
$241.0 | 2023-03-01 | |
Enamine | EN300-271756-0.05g |
2-azido-1,4-dimethylbenzene |
35774-21-1 | 95% | 0.05g |
$64.0 | 2023-03-01 | |
Enamine | EN300-271756-1.0g |
2-azido-1,4-dimethylbenzene |
35774-21-1 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-271756-5.0g |
2-azido-1,4-dimethylbenzene |
35774-21-1 | 95% | 5.0g |
$991.0 | 2023-03-01 | |
Enamine | EN300-271756-2.5g |
2-azido-1,4-dimethylbenzene |
35774-21-1 | 95% | 2.5g |
$669.0 | 2023-03-01 | |
1PlusChem | 1P01B3B6-500mg |
2-azido-1,4-dimethylbenzene |
35774-21-1 | 95% | 500mg |
$350.00 | 2024-05-04 | |
abcr | AB562111-1g |
2,5-Dimethylphenyl azide; . |
35774-21-1 | 1g |
€317.00 | 2024-08-02 | ||
A2B Chem LLC | AV96322-500mg |
2-azido-1,4-dimethylbenzene |
35774-21-1 | >95% | 500mg |
$467.00 | 2024-04-20 | |
1PlusChem | 1P01B3B6-100mg |
2-azido-1,4-dimethylbenzene |
35774-21-1 | 95% | 100mg |
$167.00 | 2024-05-04 |
Benzene, 2-azido-1,4-dimethyl- 関連文献
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
Benzene, 2-azido-1,4-dimethyl-に関する追加情報
Benzene, 2-Azido-1,4-Dimethyl: A Comprehensive Overview
Benzene, 2-azido-1,4-dimethyl, also known by its CAS number 35774-21-1, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its benzene ring structure with two methyl groups at the 1 and 4 positions and an azide group (-N3) at the 2 position. The azide group imparts unique reactivity and functionality to the molecule, making it a valuable intermediate in organic synthesis and a key component in the development of advanced materials.
The synthesis of Benzene, 2-azido-1,4-dimethyl typically involves nucleophilic substitution reactions or azide coupling techniques. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity levels. This compound is widely used as a precursor in the preparation of azo compounds, which are critical in dyeing and coloring industries due to their vibrant hues and stability under various conditions.
In the realm of materials science, Benzene, 2-azido-1,4-dimethyl has found applications in the development of stimuli-responsive polymers and self-healing materials. The azide group serves as a reactive site for click chemistry reactions, enabling the creation of cross-linked polymer networks with tailored mechanical properties. Recent studies have demonstrated its potential in developing biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The chemical stability of Benzene, 2-azido-1,4-dimethyl under thermal and oxidative conditions makes it suitable for use in high-performance adhesives and coatings. Its ability to undergo polymerization under controlled conditions has led to its incorporation into advanced composites used in aerospace and automotive industries. Furthermore, the compound exhibits excellent compatibility with various solvents, facilitating its use in solution-based fabrication techniques.
Recent research has explored the use of Benzene, 2-azido-1,4-dimethyl in click chemistry for the synthesis of nanostructured materials. By leveraging the azide group's reactivity with alkynes or other functional groups, scientists have developed novel nanomaterials with enhanced electronic properties. These materials hold promise for applications in optoelectronics and energy storage devices.
In conclusion, Benzene, 2-azido-1,4-dimethyl (CAS No: 35774-21-1) is a multifaceted compound with a wide range of applications across diverse industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and materials development. As research continues to uncover new potential uses for this compound, its role in advancing technological innovations is expected to grow significantly.
35774-21-1 (Benzene, 2-azido-1,4-dimethyl-) 関連製品
- 1342191-72-3(5-Bromo-7-methyl-1-benzofuran-2-carbonitrile)
- 85933-19-3(3-O-Methyl Carbidopa)
- 1999606-07-3(methyl 4-(benzyloxy)-3-hydroxy-2,3-dimethylbutanoate)
- 1357624-57-7(1-Butanamine, 2,2,3,4,4,4-hexafluoro-N,N-dimethyl-)
- 1882469-75-1(1-Piperidinecarboxylic acid, 4-(2-chloroethyl)-4-cyano-, 1,1-dimethylethyl ester)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)
- 864841-47-4(N-tert-butyl-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide)
- 1261762-79-1(3'-Methoxy-5'-(trifluoromethyl)propiophenone)
- 1946814-15-8(ethyl 5-(chlorocarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate)
